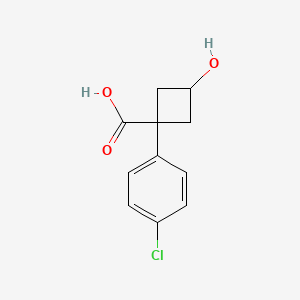

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVUQOBVSQOFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC=C(C=C2)Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679927 | |

| Record name | 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145681-01-1 | |

| Record name | 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular structure of this versatile building block in medicinal chemistry.[1] The unique arrangement of a substituted cyclobutane ring presents specific stereochemical questions that demand a multi-faceted analytical approach for unambiguous characterization.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₁₁H₁₁ClO₃, Molecular Weight: 226.66 g/mol ) is a small molecule with significant potential as an intermediate in the synthesis of biologically active compounds.[1] Its structure, featuring a four-membered carbocyclic ring with three distinct substituents, gives rise to the possibility of multiple stereoisomers. The primary challenge in its structural elucidation lies in unequivocally determining not only the connectivity of the atoms but also the relative stereochemistry of the chlorophenyl, hydroxyl, and carboxylic acid groups. This guide outlines a systematic workflow employing a suite of modern analytical techniques to achieve a complete and confident structural assignment.

The Strategic Workflow for Structural Elucidation

A successful structural elucidation hinges on the synergistic use of multiple analytical techniques.[2][3] Each method provides a unique piece of the puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's architecture. Our strategy involves a logical progression from confirming the molecular formula and identifying functional groups to establishing the carbon-hydrogen framework and finally, resolving the stereochemistry.

Caption: A strategic workflow for the structural elucidation of a small molecule.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. Both positive and negative ion modes should be tested. Given the carboxylic acid, negative ion mode ([M-H]⁻) is expected to be highly sensitive.

-

Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve high mass accuracy.[4]

Data Interpretation and Expected Results

The primary goal is to obtain an accurate mass measurement that can be used to determine the elemental composition.[4]

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M-H]⁻ (C₁₁H₁₀³⁵ClO₃)⁻ | 225.0295 | Hypothetical Data |

| [M-H]⁻ (C₁₁H₁₀³⁷ClO₃)⁻ | 227.0265 | Hypothetical Data |

A key confirmatory feature will be the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in two prominent peaks for the molecular ion, separated by two mass units. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Results

For this compound, we anticipate several key absorption bands that confirm the presence of the hydroxyl and carboxylic acid functionalities.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300-2500 | O-H Stretch | Carboxylic Acid | A very broad and strong band, often obscuring the C-H stretches.[6] |

| ~3400 | O-H Stretch | Alcohol | A moderately broad band, which may be superimposed on the carboxylic acid O-H stretch.[7] |

| ~1710 | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption.[6][7] |

| ~3000-2850 | C-H Stretch | Aliphatic (sp³) | Sharp peaks on the shoulder of the broad O-H band. |

| ~3100-3000 | C-H Stretch | Aromatic (sp²) | Weaker, sharp peaks. |

| ~1600, 1500 | C=C Stretch | Aromatic Ring | Two to three distinct bands of variable intensity. |

| ~1320-1210 | C-O Stretch | Carboxylic Acid/Alcohol | Strong intensity bands.[6] |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | A strong band indicative of the para-substitution pattern. |

The presence of the extremely broad O-H stretch from the carboxylic acid dimer and the sharp, intense C=O stretch are the most telling features in the FTIR spectrum.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[3][9] The puckered, non-planar conformation of the cyclobutane ring significantly influences chemical shifts and coupling constants, making a thorough analysis essential.[10]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can exchange with the acidic proton, allowing for its observation.

-

1D NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.

-

2D NMR Acquisition: Acquire key 2D correlation spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).[10]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (C-H).[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

Data Interpretation and Predicted Spectral Data

The following table summarizes the predicted ¹H and ¹³C NMR data for the cis-isomer (where the hydroxyl and carboxylic acid groups are on the same face of the ring) as an illustrative example. Chemical shifts are highly dependent on solvent and conformation.[10][11]

| Position Label | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |

| 1 | ~50 | - | - | - |

| 2, 4 | ~45 | ~2.5 - 3.0 | m | 4H |

| 3 | ~65 | ~4.0 - 4.5 | m | 1H |

| 5 (Ar-C) | ~140 | - | - | - |

| 6, 10 (Ar-CH) | ~129 | ~7.4 | d (J ≈ 8.5 Hz) | 2H |

| 7, 9 (Ar-CH) | ~128 | ~7.3 | d (J ≈ 8.5 Hz) | 2H |

| 8 (Ar-C-Cl) | ~133 | - | - | - |

| 11 (COOH) | ~175 | ~12.0 | br s | 1H |

| 3-OH | - | ~5.0 | d | 1H |

Note: Chemical shifts for cyclobutane rings can vary significantly based on stereochemistry and ring puckering.[10][12][13]

Caption: Key HMBC correlations for structural confirmation.

Analysis of 2D NMR Data:

-

COSY: Would show correlation between the proton at C3 and the methylene protons at C2 and C4. It would also show that the protons at C2 and C4 are coupled to each other.

-

HSQC: Would directly link each proton signal (except the acidic OH protons) to its attached carbon, confirming the assignments in the table.

-

HMBC: This is crucial for connecting the different fragments. Key correlations would include:

-

The aromatic protons (H6/H10) to the quaternary carbon C1 and the ipso-carbon C5.

-

The cyclobutane methylene protons (H2/H4) to the quaternary carbon C1, the aromatic carbon C5, and the carboxyl carbon C11. These correlations firmly establish the connection between the aromatic ring, the cyclobutane ring, and the carboxylic acid at the C1 position.

-

Resolving Stereochemistry: NOESY and X-ray Crystallography

With the connectivity established, the final step is to determine the relative stereochemistry of the substituents on the cyclobutane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)

This experiment detects protons that are close in space, regardless of their bonding connectivity. For the cis-isomer, a cross-peak between the proton at C3 (the CH-OH proton) and the methylene protons on the same face of the ring (C2/C4) would be expected. For the trans-isomer, this correlation would be absent or very weak.

X-ray Crystallography: The Definitive Answer

If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry if a chiral resolution has been performed.[14][15] This technique is the gold standard for structural confirmation.[16]

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., by slow evaporation).

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a focused beam of X-rays.[15]

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and refined.[14]

The Role of Computational Chemistry

Modern structural elucidation often employs computational methods, such as Density Functional Theory (DFT), to corroborate experimental findings.[17] By calculating the theoretical NMR chemical shifts for different possible isomers, one can compare these predictions to the experimental data. The isomer whose calculated shifts most closely match the experimental values is likely the correct one. This approach provides an additional layer of confidence in the structural assignment.[16]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while FTIR spectroscopy identifies the key functional groups. A detailed analysis of 1D and 2D NMR spectra establishes the complete carbon-hydrogen framework and atomic connectivity. Finally, techniques like NOESY and, ideally, single-crystal X-ray diffraction provide the definitive stereochemical assignment. This rigorous, multi-technique approach ensures a high degree of confidence in the final structure, which is paramount for its application in drug discovery and development.

References

- Kim, J., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.

- Pauli, G. F., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Analytical and Bioanalytical Chemistry, 400(10), 3469-3479.

- Ryan, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.

- Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.

- Ryan, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.

- Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California.

- BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem.

- ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.

- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF.

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

- Krauklis, A. E., et al. (2021). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 26(21), 6531.

- Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- Ordóñez, A. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry.

- Zhang, Y., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 11(26), 15815-15819.

- Doc Brown's Chemistry. (n.d.).

- Heo, J. W. (2019).

- Autechaux. (n.d.). This compound CAS:933469-83-1. Autechaux.

- Simbolon, I. M. R., et al. (2023). Analysis of Carbon Functional Groups through FTIR Patterns in The Preparation of Reduced Graphene Oxide (RGO). Journal of Physical Science, 34(1), 1-13.

- Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(12), 2534-2542.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.

- National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid. PubChem.

- University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. University of Colorado Boulder Department of Chemistry.

- Arctom Scientific. (n.d.). CAS NO. 1353636-65-3 | this compound. Arctom Scientific.

- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.

- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-3-hydroxy-, cis-. ChemicalBook.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison.

- NIST. (n.d.). Cyclobutylcarboxylic acid. NIST WebBook.

- Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts.

Sources

- 1. Wholesale this compound CAS:933469-83-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]

- 10. benchchem.com [benchchem.com]

- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Introduction

This compound is a substituted cyclobutane derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with the specific arrangement of its functional groups—a carboxylic acid, a tertiary alcohol, and a 4-chlorophenyl ring—makes it a compelling intermediate for developing novel chemical entities.[1] The presence of multiple functional groups offers several handles for synthetic modification, allowing for the construction of diverse molecular architectures. This compound is particularly relevant for researchers exploring scaffolds for biologically active compounds, where the defined three-dimensional structure can be crucial for molecular recognition and pharmacological activity.[1]

This guide provides a comprehensive overview of the essential , details robust analytical methodologies for its characterization, and discusses its core chemical reactivity. The information is tailored for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for its effective application in a laboratory setting.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following identifiers and structural representations define this compound.

-

Chemical Name: this compound[2]

-

Synonyms: 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid[2][3]

Structural Representations:

-

2D Structure:

(A proper 2D structure image would be generated here) -

SMILES (Simplified Molecular-Input Line-Entry System): OC1CC(C1)(C(O)=O)c2ccc(Cl)cc2[5][7]

-

InChI (International Chemical Identifier): InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)[3][7]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. This section summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Appearance | Solid | [7] |

| Boiling Point | 409.9 ± 45.0 °C | Predicted[2] |

| Density | 1.464 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 4.00 ± 0.40 | Predicted[2] |

| Flash Point | Not Applicable | [7] |

Note: Boiling point, density, and pKa values are computationally predicted and should be confirmed experimentally.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. Based on its molecular structure, the following spectral characteristics are expected.

¹H NMR (Proton Nuclear Magnetic Resonance)

A ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) would be expected to show:

-

Aromatic Protons: Two doublets in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Cyclobutane Protons: A complex multiplet pattern in the aliphatic region (~2.0-3.0 ppm) corresponding to the four methylene protons on the cyclobutane ring. The diastereotopic nature of these protons would lead to complex splitting.

-

Methine Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group (-CH(OH)-), likely appearing as a multiplet.

-

Hydroxyl and Carboxylic Protons: Two broad singlets, which are exchangeable with D₂O. The carboxylic acid proton is typically found far downfield (>10 ppm), while the alcohol proton's shift is more variable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would display 11 distinct signals:

-

Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), including two signals for the protonated carbons and two for the quaternary carbons (one attached to the cyclobutane ring and one bearing the chlorine atom).

-

Carboxylic Carbon: A signal in the downfield region (~170-180 ppm).

-

Quaternary Cyclobutane Carbon: A signal for the carbon atom attached to both the phenyl ring and the carboxyl group.

-

Methine Carbon: The carbon attached to the hydroxyl group (-CH(OH)-).

-

Methylene Carbons: Two signals for the methylene (-CH₂-) carbons of the cyclobutane ring.

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present:

-

O-H Stretching: A broad band from ~2500-3300 cm⁻¹ for the carboxylic acid O-H bond, and another O-H stretching band for the alcohol group.

-

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.[8]

-

C-O Stretching: A band in the 1050-1250 cm⁻¹ region for the alcohol C-O bond.

-

Aromatic C=C Stretching: Peaks in the ~1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A signal in the fingerprint region, typically around 1000-1100 cm⁻¹ for an aryl chloride.

Mass Spectrometry (MS)

Under Electrospray Ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 225.04. In positive mode, [M+H]⁺ or [M+Na]⁺ might be observed. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₁H₁₁ClO₃. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) would be a key diagnostic feature.

Chemical Reactivity and Stability

The reactivity of this molecule is dictated by its three principal functional groups.

-

Carboxylic Acid: This group is acidic (predicted pKa ~4.00) and can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions, and conversion to an amide via an activated intermediate (e.g., an acyl chloride).

-

Secondary Alcohol: The hydroxyl group can be oxidized to a ketone, esterified with acyl chlorides or anhydrides, or converted into an ether.

-

Chlorophenyl Group: The aromatic ring is moderately deactivated to electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom and the cyclobutane ring. Substitution reactions would be directed to the ortho and para positions relative to the cyclobutane substituent (meta to the chlorine).

Stability: The compound should be stored in a cool, dry place, as recommended (2-8°C), to prevent potential degradation.[2] It is a combustible solid.

Analytical Methodologies

Accurate characterization requires robust analytical methods. The following protocols provide a framework for assessing the purity and identity of this compound.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility for moderately polar small molecules. A C18 column is chosen for its versatility in retaining compounds with aromatic character. The acidic mobile phase modifier (formic acid) ensures the carboxylic acid remains protonated, leading to sharp, symmetrical peaks. UV detection is ideal as the chlorophenyl group is a strong chromophore.

Protocol:

-

Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

Start at 30% B, hold for 1 minute.

-

Linear ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute.

-

Equilibrate at 30% B for 4 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

-

System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Analysis: Inject the sample solution and integrate the peak area to determine purity as a percentage of the total area.

Identity Confirmation by LC-MS

Rationale: Coupling the HPLC method described above to a mass spectrometer provides definitive mass confirmation.

Protocol:

-

Use the same HPLC conditions as in section 5.1.

-

Divert the column effluent to an ESI-MS source.

-

Scan for ions in both positive and negative modes.

-

Expected Result: In negative mode, observe a peak at m/z = 225.04, corresponding to [C₁₁H₁₀ClO₃]⁻. Confirm the characteristic chlorine isotope pattern.

Characterization Workflow

The following diagram illustrates a comprehensive workflow for the initial characterization and quality control of a new batch of the compound.

Caption: Logical workflow for the complete characterization of the title compound.

Synthetic Considerations

While a detailed synthetic procedure is beyond the scope of this guide, understanding its synthesis is crucial for anticipating potential impurities. A plausible approach could involve the reaction of a 4-chlorophenyl Grignard reagent with a cyclobutanone derivative bearing an ester group, followed by selective reduction and hydrolysis.

Caption: A high-level schematic for a plausible synthesis of the target compound.

Purification would typically involve an aqueous workup to remove inorganic salts, followed by extraction into an organic solvent. Final purification could be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions.

-

GHS Pictogram: GHS06 (Skull and Crossbones)[7]

-

Signal Word: Danger[7] (Note: Some suppliers may list "Warning"[2][4])

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood.

Disclaimer: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Conclusion

This compound is a synthetically useful building block with well-defined structural features. Its characterization relies on a standard suite of analytical techniques, including NMR, MS, IR, and HPLC, which together can confirm its identity and purity. A thorough understanding of its physicochemical properties, spectroscopic profile, and chemical reactivity is essential for its successful application in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

This compound - Amerigo Scientific. (URL: [Link])

-

CAS NO. 1353636-65-3 | this compound | Catalog BD-A272751 | Arctom. (URL: [Link])

-

This compound CAS:933469-83-1. (URL: [Link])

-

1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray. (URL: [Link])

-

Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Eco-Vector Journals Portal. (URL: [Link])

-

Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (URL: [Link])

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - NIH. (URL: [Link])

Sources

- 1. Wholesale this compound CAS:933469-83-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. This compound | 1353636-65-3 [amp.chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Motif: A Technical Guide to Synthesis, Analysis, and Application in Modern Drug Discovery

Foreword: Embracing the Strain – The Resurgence of the Cyclobutane Ring in Medicinal Chemistry

For decades, the cyclobutane ring was often viewed by medicinal chemists with a degree of apprehension. Its inherent ring strain, approximately 26 kcal/mol, suggested potential instability and synthetic intractability.[1] However, a paradigm shift has occurred. Researchers and drug development professionals now recognize that this very strain imparts a unique three-dimensional (3D) geometry that can be highly advantageous for molecular recognition and optimizing pharmacokinetic profiles.[1][2][3] The puckered conformation of the cyclobutane ring offers a rigid scaffold that can orient substituents in precise vectors, filling hydrophobic pockets and acting as a powerful bioisosteric replacement for planar aromatic rings or conformationally flexible systems.[1][2][4] This strategic substitution can lead to significant improvements in critical drug-like properties, including metabolic stability and aqueous solubility.[1][4]

This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the discovery and development of novel cyclobutane-containing compounds. We will delve into the causality behind experimental choices, from the selection of synthetic strategies to the intricacies of structural elucidation, providing field-proven insights for researchers at the forefront of pharmaceutical innovation.

Part 1: Strategic Approaches to Cyclobutane Synthesis: Beyond the [2+2]

While the [2+2] cycloaddition is arguably the most prominent method for constructing the cyclobutane core, a diverse array of synthetic strategies is available to the modern chemist.[5][6][7] The choice of method is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

The Workhorse: [2+2] Cycloaddition Reactions

The direct union of two olefinic components remains the most common and versatile approach to cyclobutane synthesis.[6][7] These reactions can be initiated through various means, each with its own set of advantages and mechanistic nuances.

-

Photochemical [2+2] Cycloadditions: The use of ultraviolet (UV) light to excite an alkene to a reactive state is a classic and powerful method for inducing cycloaddition.[8][9] This approach is particularly effective for the synthesis of complex polycyclic systems through intramolecular reactions.[8][10] The regioselectivity of these reactions can often be controlled by the electronic nature of the substituents on the alkenes.[11]

-

Causality in Action: In the total synthesis of natural products like hippolachnin A, a [2+2] photocycloaddition was the key step in constructing the strained carbocyclic core, a transformation that would be challenging to achieve with thermal methods alone.[9]

-

-

Thermal [2+2] Cycloadditions: While less common for simple alkenes due to high activation barriers, thermal [2+2] cycloadditions are highly effective for activated alkenes such as ketenes.[11] The reaction of a ketene with an alkene is a concerted [π2s + π2a] cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules.

-

Metal-Catalyzed [2+2] Cycloadditions: The use of transition metal catalysts has expanded the scope of [2+2] cycloadditions, often proceeding under milder conditions and with greater control over stereoselectivity.[9] Catalysts based on ruthenium, for example, can facilitate the cycloaddition of enones through a visible-light-mediated photoredox process.[12]

Intramolecular Cyclizations: Forging Rings from Within

Intramolecular reactions provide a powerful means of constructing cyclobutane rings with a high degree of stereocontrol, particularly for the synthesis of bicyclic and polycyclic systems.

-

Intramolecular Nucleophilic Cyclization: This strategy involves the ring closure of a linear precursor containing both a nucleophile and a suitable leaving group. For instance, the treatment of a γ-haloketone with a base can induce an intramolecular enolate alkylation to form a cyclobutanone. In the synthesis of solanoeclepin A, an intramolecular cyclization was initiated by treating a precursor with LDA, leading to the formation of the key cyclobutane intermediate.[9]

-

Transition-Metal Catalyzed Intramolecular Allylic Alkylation: Palladium(0) catalysts are particularly effective in promoting the intramolecular cyclization of substrates containing an allylic carbonate and a nucleophilic moiety, providing a regioselective route to functionalized cyclobutanes.[9]

Ring Expansion and Contraction Strategies

Manipulating the size of existing rings offers an alternative pathway to the cyclobutane core.

-

Ring Expansion of Cyclopropanes: The strain in cyclopropylcarbinyl systems can be harnessed to drive ring expansion to the corresponding cyclobutane. This can be achieved under both thermal and acid-catalyzed conditions. A Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes has been developed to access bicyclic systems containing a cyclobutane ring.[13]

Experimental Workflow: A Generalized Approach

The following diagram illustrates a typical workflow for the synthesis and initial characterization of a novel cyclobutane-containing compound.

Caption: A generalized workflow for the synthesis and characterization of novel cyclobutane compounds.

Part 2: The Art of Purification and the Science of Structural Elucidation

The unique physical properties of cyclobutane derivatives can present challenges and opportunities in their purification and structural analysis.

Purification Strategies: Navigating Isomeric Complexity

The separation of cyclobutane isomers, particularly stereoisomers, often requires specialized chromatographic techniques due to their similar physical properties.[14]

| Technique | Stationary Phase | Mobile Phase | Best Suited For |

| Normal-Phase Chromatography | Silica Gel | Non-polar (e.g., Hexanes/Ethyl Acetate) | Less polar to moderately polar cyclobutane derivatives.[14] |

| Reversed-Phase HPLC | C18 | Polar (e.g., Acetonitrile/Water) | Polar cyclobutane isomers.[14] |

| Chiral Chromatography (HPLC/SFC) | Chiral Stationary Phase (CSP) | Non-polar with alcohol modifier | Resolution of enantiomers.[14] |

Structural Elucidation: Deciphering the Puckered Ring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural and conformational analysis of cyclobutanes.[15]

-

¹H NMR Spectroscopy: The proton NMR spectra of cyclobutanes can be complex due to the puckered nature of the ring, which leads to non-equivalent axial and equatorial protons.[16][17] The chemical shifts and coupling constants are highly sensitive to the ring's conformation and the orientation of substituents.[18][19]

-

¹³C NMR Spectroscopy: The carbon chemical shifts in cyclobutanes are typically found in the range of 10-45 ppm for unsubstituted carbons. The strain of the ring influences these chemical shifts.

-

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within complex cyclobutane derivatives.[15]

Conformational Analysis: The Puckered Equilibrium

The cyclobutane ring is not planar but exists in a dynamic equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[15][17] The substituent's preference for an axial or equatorial position is influenced by steric and electronic factors.[16] This conformational preference can be elucidated through detailed analysis of vicinal proton-proton coupling constants (³JHH) using the Karplus relationship.[15]

Caption: The dynamic equilibrium between the two puckered conformations of a monosubstituted cyclobutane.

Part 3: The Cyclobutane Moiety in Drug Design: Case Studies and Future Perspectives

The incorporation of a cyclobutane ring into a drug candidate is a deliberate strategy to enhance its pharmacological properties.[1][2]

Cyclobutane as a Bioisostere

A key application of the cyclobutane motif is as a bioisosteric replacement for other functional groups, most notably aromatic rings.[4] This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[4]

-

Case Study: Ivosidenib (Tibsovo®): In the development of this inhibitor of isocitrate dehydrogenase 1 (IDH1), a difluorocyclobutyl amine was used to replace a metabolically labile cyclohexyl amine.[3] This strategic modification significantly improved the metabolic stability of the compound, contributing to its favorable pharmacokinetic profile.[3]

Conformational Restriction and Pharmacophore Presentation

The rigid, puckered nature of the cyclobutane ring can lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity.[1][2][3] It can also serve as a scaffold to orient key pharmacophoric groups in a precise spatial arrangement for optimal interaction with a biological target.

-

Case Study: Boceprevir (Victrelis®): This hepatitis C virus (HCV) NS3/4A protease inhibitor features a cyclobutylmethyl group.[3] The cyclobutane ring plays a crucial role in positioning the molecule within the enzyme's active site.

The increasing appreciation for the role of 3D structure in drug design, coupled with advances in synthetic methodology, ensures that the cyclobutane ring will continue to be a valuable tool in the medicinal chemist's arsenal.[1] The development of novel, efficient, and scalable methods for the synthesis of diverse cyclobutane derivatives remains an active and important area of research.[20][21][22]

Experimental Protocols

Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of Enones

This protocol is a general procedure for the heterodimerization of dissimilar acyclic enones using a ruthenium-based photocatalyst.[12][23]

Materials:

-

Aryl enone (1.0 equiv)

-

Alkene coupling partner (1.5 equiv)

-

Ru(bpy)₃Cl₂ (1-2 mol%)

-

Anhydrous, degassed solvent (e.g., acetonitrile)

-

Schlenk flask or similar reaction vessel

-

Visible light source (e.g., blue LED lamp)

-

Stir plate

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl enone, the alkene coupling partner, and Ru(bpy)₃Cl₂.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at room temperature.

-

Irradiate the mixture with a visible light source.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The reaction should be monitored for the consumption of starting materials and the formation of a new, less polar spot by TLC. The final product's structure and stereochemistry must be confirmed by NMR spectroscopy.

Protocol 2: Purification of Cyclobutane Diastereomers by Flash Chromatography

This protocol provides a general method for the separation of cyclobutane diastereomers.[14]

Materials:

-

Crude mixture of cyclobutane diastereomers

-

Silica gel (for flash chromatography)

-

Glass column

-

Solvent system (e.g., hexanes/ethyl acetate, determined by TLC analysis)

-

Fraction collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar eluent.

-

Pack the column with the silica slurry.

-

Dissolve the crude sample in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dry sample onto the top of the packed column.

-

Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).

-

Collect fractions of the eluate.

-

Analyze the collected fractions by TLC to identify those containing the purified isomers.

-

Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Self-Validation: The purity of the separated isomers should be assessed by ¹H NMR spectroscopy and/or LC-MS.

Protocol 3: NMR Sample Preparation and Data Acquisition for Structural Elucidation

This protocol outlines the steps for preparing a sample for NMR analysis and acquiring standard 1D and 2D spectra.[15]

Materials:

-

Purified cyclobutane compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve the purified cyclobutane sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire 2D NMR spectra as needed for full structural assignment (e.g., COSY, HSQC, HMBC).

-

Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing).

Self-Validation: The quality of the spectra is self-validating through the sharpness and symmetry of the peaks and the flatness of the baseline. The structural assignment is validated by the consistency of all 1D and 2D NMR data.

References

- Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing n

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Link not available)

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed. Nat Prod Bioprospect. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - Semantic Scholar. Semantic Scholar. [Link]

-

(PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. ResearchGate. [Link]

-

Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. J Org Chem. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. Bentham Science Publishers. [Link]

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Link not available)

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Chemical Reviews. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. Chemical Reviews. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. ChemMedChem. [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]

-

(PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

- Recent advances in the total synthesis of cyclobutane-containing n

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. [Link]

-

Cyclobutane Synthesis - Andrew G Myers Research Group. Harvard University. [Link]

-

Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH. ACS Macro Lett. [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing). Green Chemistry. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates - PubMed. ChemMedChem. [Link]

-

Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - NIH. Chem Sci. [Link]

-

Cyclobutane synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing). Organic Chemistry Frontiers. [Link]

-

Cycloalkanes. Imperial College London. [Link]

-

(PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

-

Chemists develop new process for the production of ring-shaped molecules - Universität Münster. Universität Münster. [Link]

-

Photochemical Cycloaddition as a Gateway to Bicyclic Lactones: Toward Tricyclic Iridoid-Inspired Scaffolds - Scirp.org. scirp.org. [Link]

-

Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. Radboud University. [Link]

-

Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]

-

Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization | ACS Macro Letters. ACS Macro Letters. [Link]

-

Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization - PubMed. ACS Macro Lett. [Link]

-

Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate | Organic Process Research & Development - ACS Publications. Organic Process Research & Development. [Link]

-

Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines | Semantic Scholar. Journal of the American Chemical Society. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. J Org Chem. [Link]

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. Magn Reson Chem. [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. ResearchGate. [Link]

- 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene doc brown's advanced level organic chemistry revision notes. (Link not available)

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Comput

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. benchchem.com [benchchem.com]

- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Cyclobutane synthesis [organic-chemistry.org]

- 13. Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cycloalkanes [ch.ic.ac.uk]

- 18. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

biological activity of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

An In-Depth Technical Guide to the Biological Potential of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid

Executive Summary

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and favorable pharmacokinetic properties is paramount. The cyclobutane ring, a strained carbocycle, has emerged as a valuable motif, imbuing drug candidates with conformational rigidity that can lead to enhanced potency and selectivity.[1] This guide focuses on the untapped potential of this compound, a compound that marries the structural benefits of the cyclobutane core with the well-established pharmacophoric contributions of a 4-chlorophenyl group and the reactive potential of hydroxyl and carboxylic acid functionalities. While direct biological activity data for this specific molecule is not yet prevalent in published literature, this whitepaper will synthesize data from structurally related compounds to illuminate its potential as a versatile scaffold for developing novel therapeutics in oncology, infectious diseases, and neurology. We will explore its chemical properties, hypothesize synthetic routes for library generation, propose key biological targets, and provide detailed experimental workflows for its validation.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisosteric replacement for more common groups, such as gem-dimethyl or phenyl rings. Its defining characteristic is a rigid, puckered conformation which, unlike flexible cycloalkanes, restricts the spatial orientation of its substituents. This structural constraint can be a significant advantage in drug design for several reasons:

-

Enhanced Potency and Selectivity: By locking substituents into a specific conformation, the cyclobutane scaffold can promote a more favorable and precise interaction with the target protein's binding pocket, potentially increasing potency and reducing off-target effects.

-

Improved Pharmacokinetic (PK) Profile: The introduction of a cyclobutane motif can improve metabolic stability by blocking sites of metabolism. Its three-dimensional nature can also reduce planar interactions associated with aromatic systems, sometimes leading to better solubility and oral bioavailability.[1]

-

Novelty and Patentability: As an underutilized scaffold compared to more traditional rings, it provides access to novel chemical space, a key consideration for developing new intellectual property.[1]

Several successful drugs, including the chemotherapy agent Carboplatin and the hepatitis C virus (HCV) protease inhibitor Boceprevir, incorporate a cyclobutane ring, validating its utility in creating effective therapeutic agents.

Chemical Profile and Synthetic Strategy

The subject of this guide, this compound, is a solid compound with the key structural features necessary for a versatile drug discovery building block.[2][3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClO₃ | [2][3] |

| Molecular Weight | 226.66 g/mol | [2][3] |

| CAS Number | 933469-83-1 | [4] |

| SMILES | OC1CC(C1)(C(O)=O)c2ccc(Cl)cc2 | [2][3] |

| InChI Key | PQVUQOBVSQOFKH-UHFFFAOYSA-N | [2] |

The molecule's structure is notable for three key components:

-

The 1,3-disubstituted Cyclobutane Core: Provides the rigid scaffold.

-

The 4-Chlorophenyl Group: This moiety is common in bioactive molecules, contributing to lipophilicity and potentially engaging in specific interactions like halogen bonding within a protein binding site.

-

Orthogonal Functional Groups: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are ideal handles for chemical modification, allowing for the creation of ester, amide, or ether derivatives to build a diverse chemical library and fine-tune the molecule's properties.

Hypothesized Synthetic Workflow

While a specific synthesis for this exact molecule is not detailed in the available literature, a plausible route can be constructed based on established methods for creating similar cyclobutane structures.[5] A potential strategy involves a Knoevenagel condensation followed by a diastereoselective reduction.

Caption: Hypothesized synthetic route for the target compound.

Potential Biological Targets and Therapeutic Applications

By analyzing the biological activities of structurally analogous compounds, we can project potential therapeutic avenues for derivatives of this compound.

Antifungal Agent: Succinate Dehydrogenase (SDH) Inhibition

Derivatives of 1-aminocyclobutanecarboxylic acid have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain and citric acid cycle.[6] Inhibition of SDH disrupts cellular energy production, leading to fungal cell death. Given the shared cyclobutane core, it is plausible that derivatives of our target compound could be designed to fit into the SDH binding pocket.

Caption: Proposed mechanism of action via SDH inhibition.

Anticancer Agent: PI3K/Akt/mTOR Pathway Inhibition

The 4-chlorophenyl moiety is a common feature in kinase inhibitors. Notably, certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have demonstrated anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway.[7] This pathway is frequently dysregulated in various cancers and controls cell proliferation, growth, and survival. The rigid scaffold of our target compound could serve as an excellent foundation for designing potent and selective inhibitors of key kinases within this cascade, such as PI3K or Akt.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Other Potential Applications

-

Antibacterial Agents: Research on 4-(4-chlorophenyl)-cyclohexane carbohydrazide derivatives has shown them to possess antibacterial activity, suggesting that the 4-chlorophenyl motif, when combined with a cycloalkane core, can be a viable starting point for developing new antibiotics.[8]

-

Neuropathic Pain: A structurally related compound, 3-(4-Chlorophenyl)-4-(2-hydroxyphenyl) 1,3-oxazetidin-2-one, has shown therapeutic potential in animal models of diabetic neuropathic pain, indicating that this scaffold could be explored for neurological applications.[9]

Proposed Experimental Workflows for Validation

To systematically evaluate the biological potential of a library derived from this compound, a tiered screening approach is recommended.

Overall Screening Cascade

This workflow ensures that resources are focused on the most promising compounds, starting with broad primary screens and moving towards more specific, mechanism-of-action studies.

Caption: A tiered experimental workflow for compound validation.

Protocol: In Vitro Antifungal Susceptibility Testing

Causality: This assay is a foundational step to confirm the antifungal potential hypothesized from related structures.[6] It directly measures the compound's ability to inhibit fungal growth, providing a minimum inhibitory concentration (MIC) value that is crucial for structure-activity relationship (SAR) studies.

Methodology (Broth Microdilution Method):

-

Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create 10 mg/mL stock solutions. Prepare a serial two-fold dilution series in a 96-well microtiter plate using a suitable growth medium (e.g., Potato Dextrose Broth for Botrytis cinerea).

-

Inoculum: Prepare a standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL) according to CLSI guidelines.

-

Incubation: Add 50 µL of the fungal inoculum to each well containing 50 µL of the diluted compound. Include positive controls (a known antifungal like Boscalid) and negative controls (medium with DMSO).

-

Reading: Incubate the plates at 25°C for 48-72 hours. Determine the MIC as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

-

Validation: The assay is considered valid if the negative controls show robust growth and the positive controls show inhibition at their expected MIC.

Protocol: In Vitro PI3K Kinase Assay

Causality: If the primary screen suggests anticancer activity, this biochemical assay will determine if the compound directly inhibits the PI3K enzyme, a key hypothesized target.[7] This confirms the mechanism of action and distinguishes direct inhibitors from compounds that may act through other pathways.

Methodology (e.g., ADP-Glo™ Kinase Assay):

-

Reaction Setup: In a 96-well plate, add the PI3K enzyme, the lipid substrate (PIP2), and the test compound at various concentrations.

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes to allow the enzyme to phosphorylate PIP2. The amount of ADP produced is directly proportional to kinase activity.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction to produce light.

-

Measurement: Measure luminescence using a plate reader. A lower light signal indicates less ADP was produced, meaning the kinase was inhibited by the test compound.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the luminescence signal against the compound concentration.

Toxicology and Safety Profile

Early assessment of a compound's safety profile is critical. Publicly available data indicates that this compound should be handled with care.

| Hazard Information | Classification | Source |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H301: Toxic if swallowed | [2] |

| Hazard Class | Acute Toxicity 3 (Oral) | [2] |

| Precautionary Statements | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [2] |

Handling Precautions: Based on the available safety data sheet for a similar compound, standard laboratory safety protocols are required.[10] This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Avoid ingestion and contact with skin and eyes.[10]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its rigid cyclobutane core, combined with functional groups amenable to chemical elaboration, provides a robust starting point for developing novel therapeutics. Based on the activities of structurally related molecules, potent derivatives could be developed as antifungal agents, kinase inhibitors for cancer therapy, or treatments for bacterial infections and neuropathic pain.

The immediate future direction is clear: a focused medicinal chemistry effort to synthesize a diverse library of amides, esters, and other analogs from the core scaffold. This library should then be subjected to the systematic biological validation workflow outlined in this guide. Promising hits from these screens can be advanced to co-crystallization studies to elucidate binding modes and guide further structure-based design, ultimately paving the way for preclinical development.

References

-

Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

-

The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central (PMC). Available at: [Link]

-

Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. PrepChem.com. Available at: [Link]

-

This compound. Amerigo Scientific. Available at: [Link]

-

This compound CAS:933469-83-1. ChemScence. Available at: [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link]

-

Toxicology Report No. S.0052729.5-18, March 2022. Defense Technical Information Center (DTIC). Available at: [Link]

-

This compound AldrichCPR. MilliporeSigma. Available at: [Link]

-

This compound. AbacipharmTech. Available at: [Link]

-

(+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid... PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]

-

Therapeutic Potential of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One in STZ-Induced Diabetic Neuropathic Pain in Rats. PubMed. Available at: [Link]

-

Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Wholesale this compound CAS:933469-83-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic Potential of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One in STZ-Induced Diabetic Neuropathic Pain in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid IUPAC name

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic Acid: Nomenclature, Stereochemistry, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a substituted cyclobutane derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold provides a unique structural motif for the design of novel therapeutic agents. This technical guide offers an in-depth analysis of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the critical nuances of its stereochemistry, plausible synthetic strategies, and its applications as a key intermediate in pharmaceutical research. For researchers and drug development professionals, understanding these core attributes is essential for leveraging this compound's full potential in creating next-generation pharmaceuticals.

IUPAC Nomenclature and Structural Elucidation

The systematic name for the compound is derived following the IUPAC rules for naming substituted cycloalkanes.[1][2] The cyclobutane ring is the parent structure. The highest priority functional group is the carboxylic acid, which is directly attached to the ring, so the suffix "-carboxylic acid" is used, and the carbon atom to which it is attached is designated as position 1.

The substituents are then named and numbered to give the lowest possible locants.[3]

-

A (4-chlorophenyl) group is also attached to position 1.

-

A hydroxy group is attached to position 3.

Combining these elements yields the official IUPAC name: This compound .

Key Chemical Identifiers

A summary of the essential chemical data for this compound is provided below.

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₁₁ClO₃ | [4][5] |

| Molecular Weight | 226.66 g/mol | [5][6] |

| CAS Number | 933469-83-1 (for cis-isomer) | [7] |

| InChI Key | PQVUQOBVSQOFKH-UHFFFAOYSA-N | [5][8] |

| SMILES | OC1CC(C1)(C(=O)O)c2ccc(Cl)cc2 | [5][6] |

| Appearance | White to off-white solid | [7] |

Stereochemistry: The Three-Dimensional Architecture

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape.[9] this compound possesses two chiral centers at the C1 and C3 positions of the cyclobutane ring.

-

C1: Bonded to four different groups: a carboxylic acid, a 4-chlorophenyl group, C2 of the ring, and C4 of the ring.

-

C3: Bonded to four different groups: a hydroxy group, a hydrogen atom, C2 of the ring, and C4 of the ring.

The presence of two chiral centers means that a maximum of 2² = 4 stereoisomers can exist. These isomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other.[10] The relationship between a molecule from one pair and a molecule from the other pair is diastereomeric.

The relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups across the ring defines the diastereomers as cis or trans.

-

cis isomers: The -OH and -COOH groups are on the same face of the cyclobutane ring. This corresponds to the (1R, 3S) and (1S, 3R) configurations.

-

trans isomers: The -OH and -COOH groups are on opposite faces of the ring. This corresponds to the (1R, 3R) and (1S, 3S) configurations.

Because enantiomers can have drastically different pharmacological and toxicological profiles, controlling stereochemistry during synthesis or separating the final isomers is a critical consideration in drug development.[10]

Synthetic Strategies

The construction of multi-substituted cyclobutane rings is a significant challenge in organic synthesis. The [2+2] cycloaddition is one of the most powerful and widely used methods for forming four-membered rings.[3][5] A plausible and efficient strategy for synthesizing this compound involves the cycloaddition of a ketene with an appropriate alkene, followed by functional group manipulations.

The proposed pathway leverages a [2+2] cycloaddition between (4-chlorophenyl)ketene and vinyl acetate. The resulting cyclobutanone intermediate can then be stereoselectively reduced and hydrolyzed to yield the final product.

Sources

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclobutane synthesis [organic-chemistry.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer both structural rigidity and functional diversity is paramount. 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid has emerged as a significant building block, providing a unique three-dimensional framework that is increasingly utilized in the synthesis of complex, biologically active molecules. Its substituted cyclobutane core offers a spatially defined arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a chlorophenyl moiety—that can be strategically employed to interact with biological targets. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role as an intermediate in the development of novel therapeutics.

The presence of the cyclobutane ring is noteworthy, as this scaffold is known to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1] This guide will delve into the technical specifics of this compound, offering insights into its synthesis, properties, and its application as a pivotal intermediate in the generation of next-generation pharmaceuticals.

Physicochemical Properties and Isomeric Considerations

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁ClO₃ | [2] |

| Molecular Weight | 226.66 g/mol | [2] |

| CAS Number | 1353636-65-3 (generic) | [2] |

| 933469-83-1 (cis-isomer) | [3] | |

| 1145681-01-1 | [4] | |

| Appearance | White to off-white solid | [5] |

| Predicted Boiling Point | 409.9 ± 45.0 °C | [5] |

| Predicted Density | 1.464 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 4.00 ± 0.40 | [5] |

It is critical to recognize that this compound can exist as different stereoisomers, primarily cis and trans diastereomers, which arise from the relative orientation of the hydroxyl and carboxylic acid groups on the cyclobutane ring. These isomers will exhibit distinct physical properties and, more importantly, may lead to derivatives with significantly different biological activities and binding affinities to target proteins. The CAS number 933469-83-1 has been specifically assigned to the cis-isomer.[3] The choice of a specific isomer is a critical decision in a drug discovery program, often dictated by the topology of the target's binding site.

Synthesis of this compound: A Plausible Approach via the Reformatsky Reaction

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a highly logical and scientifically sound approach involves the use of the Reformatsky reaction . This classic organometallic reaction is renowned for its ability to form β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of zinc.[6][7]

The proposed synthetic pathway would commence with a suitable precursor, ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate. The key step is the intramolecular Reformatsky reaction, where the ketone within the cyclobutane ring reacts with the enolate generated from the ester, followed by reduction to yield the desired hydroxyl group.

Proposed Experimental Protocol: A Hypothetical Synthesis

Objective: To synthesize cis-1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid.

Causality behind Experimental Choices: The choice of the Reformatsky reaction is predicated on its reliability in forming β-hydroxy esters from ketones.[6][7] The subsequent reduction and hydrolysis steps are standard transformations to yield the target carboxylic acid. The stereoselectivity of the reduction step will be crucial in determining the final cis/trans ratio.

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate (Precursor)

This precursor can be synthesized through various established methods for constructing cyclobutanone rings, which are beyond the scope of this guide but are well-documented in organic synthesis literature.

Step 2: Intramolecular Reformatsky-type Reaction and Reduction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Initiation: A solution of ethyl 2-bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the zinc suspension with gentle heating to initiate the formation of the Reformatsky reagent (an organozinc enolate).

-

Addition of Precursor: A solution of ethyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

-

Reaction: The mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-